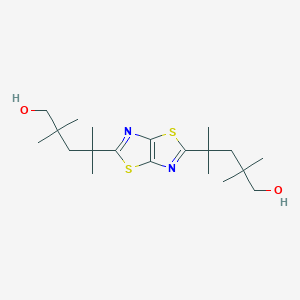
Thiazolo(5,4-d)thiazole-2,5-dibutanol, alpha,alpha,alpha',alpha',gamma,gamma,gamma',gamma'-octamethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound features a thiazolo[5,4-d]thiazole core, which is a fused heterocyclic system with high oxidative stability and a rigid planar structure . The presence of multiple butanol and methyl groups further enhances its chemical properties, making it a valuable compound for research and industrial applications.
Preparation Methods
The synthesis of Thiazolo(5,4-d)thiazole-2,5-dibutanol, alpha,alpha,alpha’,alpha’,gamma,gamma,gamma’,gamma’-octamethyl- typically involves multiple steps. One common method starts with the chlorination of ethyl isothiocyanatoacetate, followed by dehydrohalogenation to form the diethyl 2,5-dicarboxylate derivative. This intermediate is then subjected to saponification and decarboxylation to yield the desired thiazolo[5,4-d]thiazole core . The addition of butanol and methyl groups is achieved through subsequent reactions under controlled conditions.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. These methods often include the use of automated reactors and continuous flow systems to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Thiazolo(5,4-d)thiazole-2,5-dibutanol, alpha,alpha,alpha’,alpha’,gamma,gamma,gamma’,gamma’-octamethyl- undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and halogenating agents for substitution reactions .
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions often result in the formation of halogenated derivatives.
Scientific Research Applications
Thiazolo(5,4-d)thiazole-2,5-dibutanol, alpha,alpha,alpha’,alpha’,gamma,gamma,gamma’,gamma’-octamethyl- has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of advanced materials, including semiconductors and organic photovoltaics . Its unique electronic properties make it suitable for use in optoelectronic devices, such as light-emitting diodes and solar cells .
In biology and medicine, this compound is explored for its potential as a therapeutic agent. Its ability to interact with specific molecular targets and pathways makes it a candidate for drug development and biomedical research . Additionally, it is used in the study of enzyme mechanisms and protein-ligand interactions.
In industry, Thiazolo(5,4-d)thiazole-2,5-dibutanol, alpha,alpha,alpha’,alpha’,gamma,gamma,gamma’,gamma’-octamethyl- is utilized in the production of specialty chemicals and advanced materials. Its stability and reactivity make it valuable for the development of high-performance polymers and coatings .
Mechanism of Action
The mechanism of action of Thiazolo(5,4-d)thiazole-2,5-dibutanol, alpha,alpha,alpha’,alpha’,gamma,gamma,gamma’,gamma’-octamethyl- involves its interaction with specific molecular targets and pathways. The thiazolo[5,4-d]thiazole core facilitates electron transfer and charge separation, which are crucial for its photocatalytic and optoelectronic properties . The compound’s ability to form stable complexes with metal ions and other molecules further enhances its reactivity and functionality .
Comparison with Similar Compounds
Thiazolo(5,4-d)thiazole-2,5-dibutanol, alpha,alpha,alpha’,alpha’,gamma,gamma,gamma’,gamma’-octamethyl- can be compared with other thiazolo[5,4-d]thiazole derivatives and similar heterocyclic compounds. Some similar compounds include thiazolo[5,4-d]thiazole-based organic sensitizers and thiazolo[5,4-d]thiazole-functionalized covalent triazine frameworks .
Compared to these similar compounds, Thiazolo(5,4-d)thiazole-2,5-dibutanol, alpha,alpha,alpha’,alpha’,gamma,gamma,gamma’,gamma’-octamethyl- stands out due to its unique combination of butanol and methyl groups, which enhance its solubility, stability, and reactivity. This makes it a versatile compound with a wide range of applications in various scientific fields.
Properties
CAS No. |
64048-15-3 |
|---|---|
Molecular Formula |
C20H34N2O2S2 |
Molecular Weight |
398.6 g/mol |
IUPAC Name |
4-[5-(5-hydroxy-2,4,4-trimethylpentan-2-yl)-[1,3]thiazolo[5,4-d][1,3]thiazol-2-yl]-2,2,4-trimethylpentan-1-ol |
InChI |
InChI=1S/C20H34N2O2S2/c1-17(2,11-23)9-19(5,6)15-21-13-14(25-15)22-16(26-13)20(7,8)10-18(3,4)12-24/h23-24H,9-12H2,1-8H3 |
InChI Key |
XWNZVGDZWLLXSJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CC(C)(C)C1=NC2=C(S1)N=C(S2)C(C)(C)CC(C)(C)CO)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


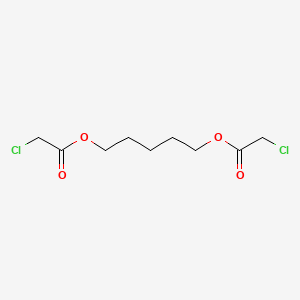
![Ethyl 2-[(ethylsulfanyl)carbonyl]butanoate](/img/structure/B14154277.png)
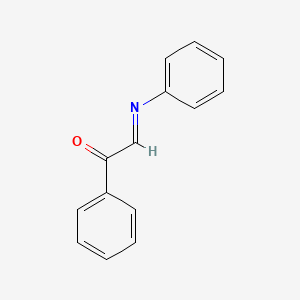
![2-[2-Methyl-5-[[4-[4-(trifluoromethyl)-2-thiazolyl]-1-piperidinyl]sulfonyl]phenyl]acetic acid](/img/structure/B14154294.png)

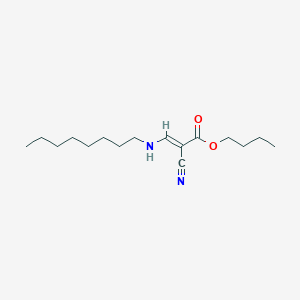
![(2E)-N-(4-amino-1,2,5-oxadiazol-3-yl)-2-[1-(3,4-dimethoxyphenyl)propylidene]hydrazinecarboxamide](/img/structure/B14154334.png)
![phenyl N-[(2,3-dimethoxyphenyl)methyl]-N-prop-2-enylcarbamate](/img/structure/B14154347.png)
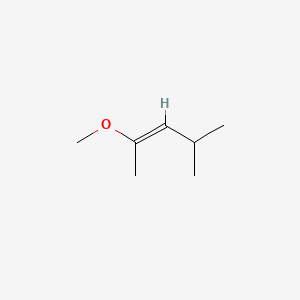
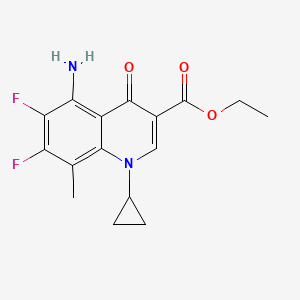
![N-(2,4-dimethylphenyl)-4-methyl-5-phenyl-2-[(trifluoroacetyl)amino]thiophene-3-carboxamide](/img/structure/B14154373.png)
![1,3-Dimethyl-5-(4-methylphenyl)-6-(pyridin-3-ylmethyl)pyrrolo[3,4-d]pyrimidine-2,4-dione](/img/structure/B14154378.png)
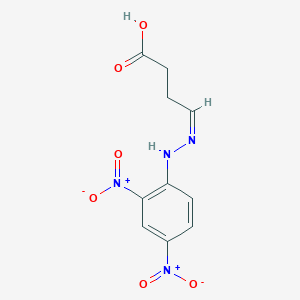
![Ethyl 4-[2-benzamido-3-(2-chlorophenyl)prop-2-enoyl]piperazine-1-carboxylate](/img/structure/B14154386.png)
